molecular formula C21H26N4O2 B13950761 3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine

3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine

Cat. No.: B13950761
M. Wt: 366.5 g/mol
InChI Key: FARMWKAMFJACDP-UHFFFAOYSA-N
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Description

3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an imidazo[1,2-b]pyridazin-6-amine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazin-6-amine core, followed by the introduction of the 5-isopropyl-2-methoxyphenyl group and the tetrahydro-2H-pyran-4-yl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit enhanced activity, selectivity, or stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

3-(2-methoxy-5-propan-2-ylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C21H26N4O2/c1-14(2)15-4-5-19(26-3)17(12-15)18-13-22-21-7-6-20(24-25(18)21)23-16-8-10-27-11-9-16/h4-7,12-14,16H,8-11H2,1-3H3,(H,23,24)

InChI Key

FARMWKAMFJACDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)C2=CN=C3N2N=C(C=C3)NC4CCOCC4

Origin of Product

United States

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